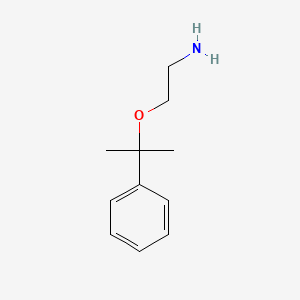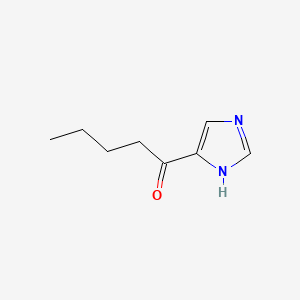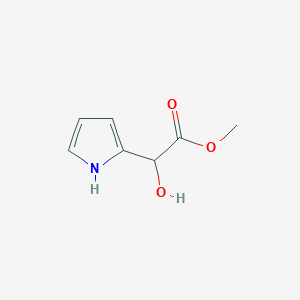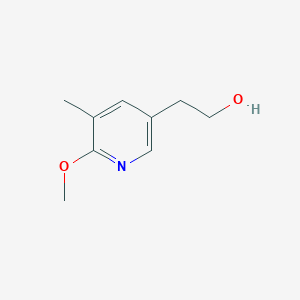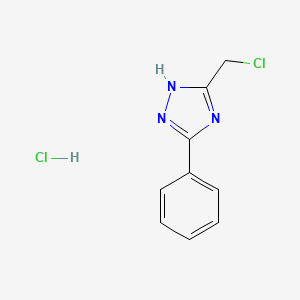
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the triazole ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Phenyl Group Addition: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include hydrazine, formaldehyde, hydrochloric acid, and phenyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group is converted to a carboxyl group.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products:
Oxidation: 3-(Carboxymethyl)-5-phenyl-1H-1,2,4-triazole
Reduction: 3-(Methyl)-5-phenyl-1H-1,2,4-triazole
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Agriculture: The compound can be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This interaction disrupts the normal function of the target molecules, resulting in the desired biological effect. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target molecules, increasing its potency.
Comparison with Similar Compounds
- 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazole Hydrochloride
- 3-(Chloromethyl)-5-methylpyridine Hydrochloride
- 3-(Chloromethyl)-1-methylpiperidine Hydrochloride
Comparison:
- Structural Differences: While these compounds share the chloromethyl group, they differ in the substituents attached to the triazole or pyridine ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity.
- Unique Properties: 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and increases its potential as a pharmaceutical agent.
Properties
Molecular Formula |
C9H9Cl2N3 |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
5-(chloromethyl)-3-phenyl-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12,13);1H |
InChI Key |
QVGCNFSMTHTUIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


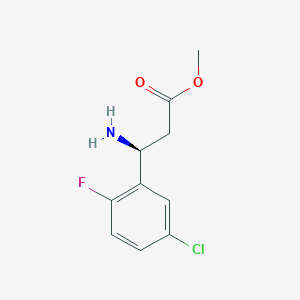

![2-[4-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13619046.png)

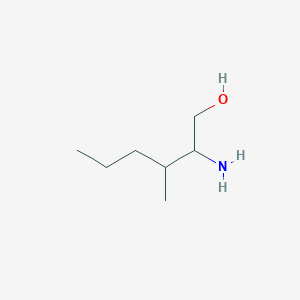
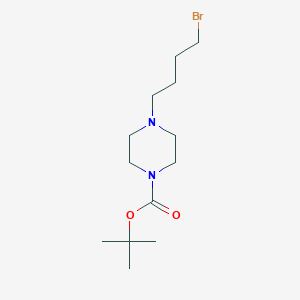
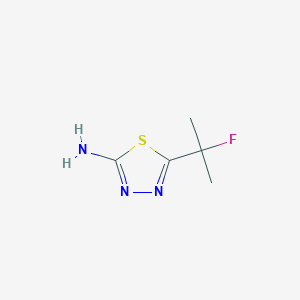
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
